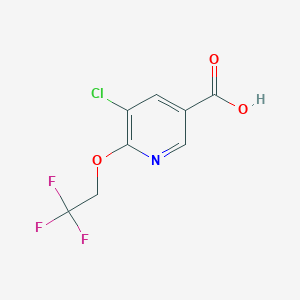

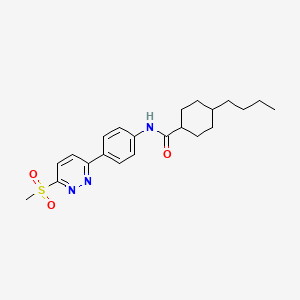

![molecular formula C15H18N2O2S B2596965 N-[4-(4-甲氧基苯基)-5-甲基-1,3-噻唑-2-基]丁酰胺 CAS No. 457941-69-4](/img/structure/B2596965.png)

N-[4-(4-甲氧基苯基)-5-甲基-1,3-噻唑-2-基]丁酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, 4-methoxy-phenylthiazole-2-amine derivatives have been synthesized using a Schiff bases reduction route . The reduction process involved the use of a powerful reducing agent, sodium borohydride (NaBH4), which is known for its selectivity and does not affect reducible substituents such as nitro and chloride during the reduction process .科学研究应用

环氧合酶和脂氧合酶途径的双重抑制剂

一项研究重点介绍了一种丁酰胺衍生物的药理学,展示了其作为环氧合酶和脂氧合酶途径的双重抑制剂的作用,表明其在治疗疼痛和炎症方面具有潜力,而不会产生与非甾体抗炎药 (NSAIDs) 相关的常见胃肠道副作用 (Tordjman 等人,2003)。

合成和生物活性

另一项研究重点关注作为潜在脂氧合酶抑制剂的新衍生物的合成,强调了杂环化合物在药物化学中的重要性,因为它们具有广泛的生物活性。这项研究为开发新型治疗剂开辟了道路 (Aziz-ur-Rehman 等人,2016)。

抗癌和抗菌特性

进一步的研究探索了新合成的酰胺基羧酸的抗菌和抗癌特性,表明它们在治疗各种癌症和感染方面具有潜力。这项研究展示了该化合物在抑制肿瘤细胞系和微生物生长的功效,为治疗应用提出了一个有希望的途径 (Sirajuddin 等人,2015)。

抗惊厥剂

对含有磺酰胺部分的唑类药物的研究突出了它们作为抗惊厥剂的潜力,展示了 N-[4-(4-甲氧基苯基)-5-甲基-1,3-噻唑-2-基]丁酰胺衍生物在解决神经系统疾病方面的多功能性。这项研究为癫痫和相关疾病的新治疗方法的开发提供了见解 (Farag 等人,2012)。

抗菌活性

对亚氨基-4-甲氧基苯酚噻唑衍生的席夫碱配体的抗菌活性进行的研究表明,它们对细菌和真菌物种具有中等活性。这项研究进一步强调了这些化合物在开发新型抗菌剂方面的潜力,这对于对抗抗生素耐药菌株至关重要 (Vinusha 等人,2015)。

作用机制

Target of Action

The primary target of the compound N-[4-(4-methoxyphenyl)-5-methyl-1,3-thiazol-2-yl]butanamide is acetylcholinesterase (AChE) . AChE is an enzyme that catalyzes the breakdown of acetylcholine, a neurotransmitter, into choline and acetate. By inhibiting AChE, this compound increases the concentration of acetylcholine in the synaptic cleft, enhancing cholinergic transmission.

Mode of Action

N-[4-(4-methoxyphenyl)-5-methyl-1,3-thiazol-2-yl]butanamide interacts with AChE by binding to its active site, thereby inhibiting the enzyme’s activity . This interaction prevents the breakdown of acetylcholine, leading to an increase in its concentration at the synaptic cleft. The compound’s mode of action is characterized as a mixed inhibition type

Biochemical Pathways

The action of N-[4-(4-methoxyphenyl)-5-methyl-1,3-thiazol-2-yl]butanamide primarily affects the cholinergic pathway . By inhibiting AChE, the compound prevents the degradation of acetylcholine, leading to an accumulation of this neurotransmitter. This results in prolonged cholinergic signaling, which can have various downstream effects depending on the specific neural circuits involved.

Pharmacokinetics

The pharmacokinetic properties of N-[4-(4-methoxyphenyl)-5-methyl-1,3-thiazol-2-yl]butanamide, including its absorption, distribution, metabolism, excretion (ADME), and bioavailability, are crucial for understanding its therapeutic potential. In silico predictions suggest that the compound presents satisfactory drug-like characteristics and ADME properties .

Result of Action

The molecular and cellular effects of N-[4-(4-methoxyphenyl)-5-methyl-1,3-thiazol-2-yl]butanamide’s action primarily involve enhanced cholinergic signaling due to increased acetylcholine levels . This can lead to various physiological effects, depending on the specific cholinergic circuits involved. For instance, in the context of Alzheimer’s disease, enhancing cholinergic transmission could potentially alleviate cognitive deficits.

属性

IUPAC Name |

N-[4-(4-methoxyphenyl)-5-methyl-1,3-thiazol-2-yl]butanamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H18N2O2S/c1-4-5-13(18)16-15-17-14(10(2)20-15)11-6-8-12(19-3)9-7-11/h6-9H,4-5H2,1-3H3,(H,16,17,18) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

USHWDCWZJWPMEZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC(=O)NC1=NC(=C(S1)C)C2=CC=C(C=C2)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H18N2O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

290.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![5-(3-Methylpiperidin-1-yl)-3-(phenylsulfonyl)thieno[2,3-e][1,2,3]triazolo[1,5-a]pyrimidine](/img/structure/B2596883.png)

![4-butoxy-N-[5-(2-methylsulfonylphenyl)-1,3,4-oxadiazol-2-yl]benzamide](/img/structure/B2596885.png)

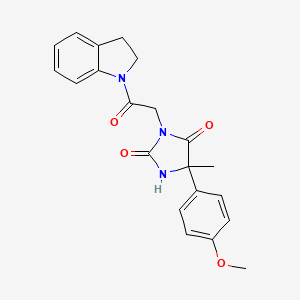

![N-(3-(2,3-dihydroimidazo[2,1-b]thiazol-6-yl)phenyl)-2-(naphthalen-2-yloxy)acetamide](/img/structure/B2596889.png)

![2-[8-(4-fluorobenzoyl)-9-oxo-2,3-dihydro-[1,4]dioxino[2,3-g]quinolin-6-yl]-N-(4-methoxyphenyl)acetamide](/img/structure/B2596893.png)

![3-cyclopropyl-1-[(4-methylphenyl)sulfonyl]-1H-pyrazole](/img/structure/B2596897.png)

![2-[(2-chloroacetyl)-methylamino]-N-(4-chlorophenyl)acetamide](/img/structure/B2596898.png)

![4-methyl-2-(5-(3-methylthiophen-2-yl)-5,10b-dihydro-1H-benzo[e]pyrazolo[1,5-c][1,3]oxazin-2-yl)phenol](/img/structure/B2596903.png)

![(2Z)-2-(4-chlorobenzenesulfonyl)-3-{2-[(4-methylphenyl)sulfanyl]-5-nitrophenyl}prop-2-enenitrile](/img/structure/B2596904.png)